molecular formula C14H16Cl2N2O3 B2696602 Ethyl 1-(5,6-dichloropyridine-3-amido)cyclopentane-1-carboxylate CAS No. 1423608-81-4

Ethyl 1-(5,6-dichloropyridine-3-amido)cyclopentane-1-carboxylate

Cat. No.: B2696602
CAS No.: 1423608-81-4
M. Wt: 331.19
InChI Key: AEVKNNBWZIIELF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclopentane ring, followed by the introduction of the carboxylate ester group and the dichloropyridine group. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentane ring and the pyridine ring are both aromatic, meaning they have a special stability due to the delocalization of π electrons. The presence of the chlorine atoms on the pyridine ring would make that portion of the molecule relatively electron-poor, while the amide and ester groups would have polar bonds due to the electronegativity of the oxygen and nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester group could undergo hydrolysis in the presence of an acid or a base to form an alcohol and a carboxylic acid. The amide group could participate in condensation reactions, and the dichloropyridine group could undergo substitution reactions at the positions of the chlorine atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, size, and shape would influence properties like solubility, melting point, boiling point, and reactivity .

Future Directions

The study of novel organic compounds like this one is a crucial part of medicinal chemistry and drug discovery. Future research could involve testing this compound for biological activity, studying its mechanism of action, and optimizing its structure for increased potency and selectivity .

Properties

IUPAC Name

ethyl 1-[(5,6-dichloropyridine-3-carbonyl)amino]cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3/c1-2-21-13(20)14(5-3-4-6-14)18-12(19)9-7-10(15)11(16)17-8-9/h7-8H,2-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVKNNBWZIIELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)NC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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